molecular formula C12H15BrO2 B1289335 4-(4-Bromobenzyloxy)oxane CAS No. 215453-86-4

4-(4-Bromobenzyloxy)oxane

Cat. No. B1289335
M. Wt: 271.15 g/mol
InChI Key: UEZOWZMPPATEKU-UHFFFAOYSA-N
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Description

The compound 4-(4-Bromobenzyloxy)oxane is not directly mentioned in the provided papers, but it is related to the class of compounds discussed in several studies. These papers focus on the synthesis, structural analysis, and properties of various bromobenzyl-containing compounds, which can offer insights into the characteristics of 4-(4-Bromobenzyloxy)oxane.

Synthesis Analysis

The synthesis of bromobenzyl derivatives is a topic of interest in several papers. For instance, the preparation of a new homologous series of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines is described, highlighting the role of the bromine atom in influencing mesomorphic properties . Another study discusses the use of o-bromobenzyl alcohol as an annulating reagent in a palladium-catalyzed cascade reaction to synthesize polycyclic aromatic hydrocarbons . These methods could potentially be adapted for the synthesis of 4-(4-Bromobenzyloxy)oxane by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromobenzyl derivatives is extensively studied using various techniques. For example, a benzohydrazone compound derived from a bromobenzyl moiety is characterized by single-crystal X-ray diffraction, revealing its coordination to a vanadium atom . Another study presents the crystal structure of a bromobenzylidene hydrazone compound, stabilized by various intramolecular and intermolecular interactions . These findings suggest that 4-(4-Bromobenzyloxy)oxane may also exhibit a complex molecular structure with specific intermolecular interactions.

Chemical Reactions Analysis

The reactivity of bromobenzyl derivatives is explored in the context of their ability to form various chemical bonds and structures. The synthesis of multisubstituted triphenylenes and phenanthrenes through sequential C-C bond formations catalyzed by a palladium complex is one such example . Additionally, the formation of an oxovanadium complex with a bromobenzylidene ligand indicates the potential for diverse chemical reactivity . These studies suggest that 4-(4-Bromobenzyloxy)oxane could participate in a range of chemical reactions, possibly leading to the formation of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzyl derivatives are closely related to their molecular structure. The presence of a bromine atom is found to alter the mesomorphic properties of certain compounds . Spectroscopic studies, including IR and NMR, are used to characterize the compounds and provide insights into their electronic properties . The thermal behavior of an oxovanadium complex derived from a bromobenzylidene ligand is also investigated . These studies indicate that the physical and chemical properties of 4-(4-Bromobenzyloxy)oxane would likely be influenced by its bromobenzyl moiety and the specific arrangement of its molecular structure.

Scientific Research Applications

Environmental Impact and Detection of Related Compounds

  • Occurrence in Environment and Consumer Products : Studies highlight the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, emphasizing the need for further research on their occurrence, environmental fate, and toxicity. Such compounds, including 4-(4-Bromobenzyloxy)oxane, are used for their flame-retardant properties but pose potential risks due to their persistence and bioaccumulation (Zuiderveen, Slootweg, & de Boer, 2020).

Analytical Methods for Detection and Characterization

  • Analytical Techniques : A review of analytical methods used in determining antioxidant activity discusses various tests and their applications in different fields, suggesting potential techniques for characterizing compounds like 4-(4-Bromobenzyloxy)oxane and assessing their antioxidant properties (Munteanu & Apetrei, 2021).

Environmental Effects of Related Compounds

  • Effects on Marine Ecosystems : Research on the environmental effects of organic UV filters, including compounds structurally related to 4-(4-Bromobenzyloxy)oxane, indicates their persistence in water sources and potential adverse impacts on coral reefs and marine species, highlighting the ecological implications of such chemicals (Schneider & Lim, 2019).

Synthon Modularity and Halogen Interactions

  • Crystal Engineering : Investigation into cocrystals of 4-bromobenzamide and n-alkanedioic acids, exploring halogen interactions and synthon modularity, may provide insights into the structural and interactional properties of brominated compounds like 4-(4-Bromobenzyloxy)oxane, relevant for materials science and crystal engineering (Tothadi, Joseph, & Desiraju, 2013).

Oxidative Stress and Biological Implications

  • Oxidative Stress and Disease Pathogenesis : The role of lipid peroxidation products in diseases, including severe malaria, provides a context for studying the biological activity and potential health implications of brominated compounds, suggesting avenues for biomedical research into their effects on oxidative stress and disease mechanisms (Schwarzer, Arese, & Skorokhod, 2015).

Safety And Hazards

As with any chemical compound, safety precautions should be taken when handling 4-(4-Bromobenzyloxy)oxane. It is essential to follow proper lab protocols, wear appropriate protective gear, and work in a well-ventilated area. Specific safety data can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-[(4-bromophenyl)methoxy]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12/h1-4,12H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZOWZMPPATEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253728
Record name 4-[(4-Bromophenyl)methoxy]tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromobenzyloxy)oxane

CAS RN

215453-86-4
Record name 4-[(4-Bromophenyl)methoxy]tetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215453-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Bromophenyl)methoxy]tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.90 mL of 4-hydroxy-tetrahydropyran in 30 mL of dry N,N-dimethylformamide was added dropwise to a stirred suspension of 0.84 g of sodium hydride (95%, dispersion in mineral oil) in 30 mL of dry N,N-dimethylformamide at 5° C. The resulting clear solution was allowed to come to room temperature and stirring was continued for 24 hours, followed by dropwise addition of 9.40 g of 4-bromo-benzylbromide in 50 mL of dry N,N-dimethylformamide at 5° C. and stirring at room temperature for 24 hours. The mixture was poured into water and extracted with ethyl acetate. The combined extracts were washed with water and brine, dried (sodium sulfate), and concentrated. The residue was purified by silica chromatography (isohexane/ethyl acetate=9/1, 8/2, 7/3, 6/4 v/v) yielding 5.40 g of 4-(4-bromo-benzyloxy)-tetrahydropyran as an oil. EI-MS: 270 (M+).
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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